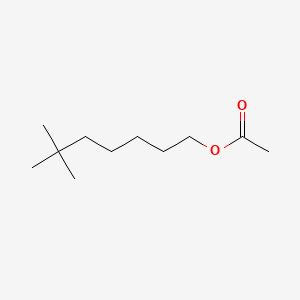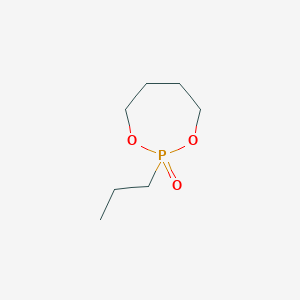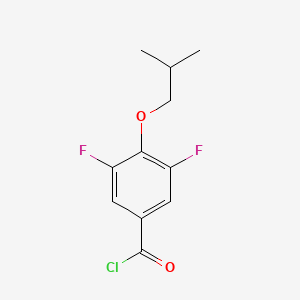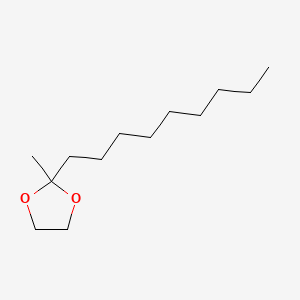
2-Methyl-2-nonyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-nonyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-nonyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include Brønsted acids like para-toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction typically involves refluxing the reactants in toluene, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of silica gel or alumina as catalysts under solvent-free conditions and high pressure . This method is advantageous due to its eco-friendliness and cost-effectiveness.
化学反应分析
Types of Reactions
2-Methyl-2-nonyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
科学研究应用
2-Methyl-2-nonyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Acts as a skin penetration enhancer in pharmaceutical formulations.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-2-nonyl-1,3-dioxolane involves its ability to form stable acetal linkages with carbonyl compounds. This stability is due to the formation of a five-membered ring structure, which is less prone to hydrolysis compared to other acetals . The compound interacts with molecular targets through its oxygen atoms, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring containing two oxygen atoms.
2-Methyl-1,3-dioxolane: A similar compound with a methyl group at the 2-position.
Uniqueness
2-Methyl-2-nonyl-1,3-dioxolane is unique due to its nonyl group, which imparts distinct physicochemical properties, making it suitable for specific applications such as skin penetration enhancement .
属性
CAS 编号 |
38986-44-6 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC 名称 |
2-methyl-2-nonyl-1,3-dioxolane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-13(2)14-11-12-15-13/h3-12H2,1-2H3 |
InChI 键 |
VMEIDKJDTJZURE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1(OCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

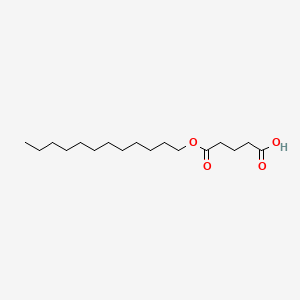
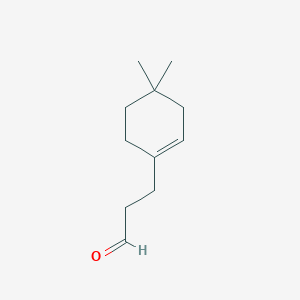
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)

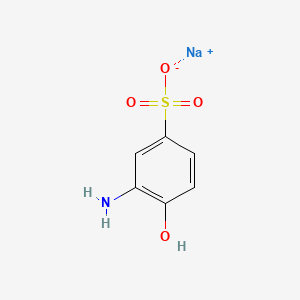
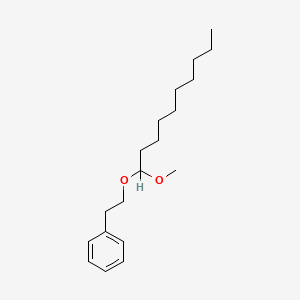
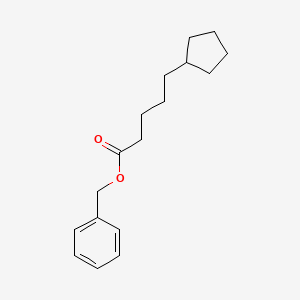
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

